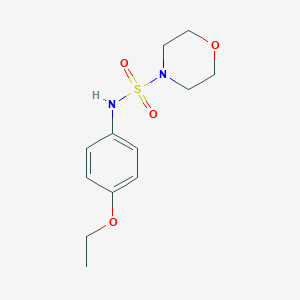

N-(4-ethoxyphenyl)morpholine-4-sulfonamide

Description

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)morpholine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-2-18-12-5-3-11(4-6-12)13-19(15,16)14-7-9-17-10-8-14/h3-6,13H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDLHIPLOGGCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectral data for N-(4-ethoxyphenyl)morpholine-4-sulfonamide (NMR, IR, Mass Spec)

This guide serves as a definitive technical reference for the spectral characterization of N-(4-ethoxyphenyl)morpholine-4-sulfonamide . It is designed for analytical chemists and medicinal chemistry teams requiring rigorous validation data for this sulfonamide derivative.

The data presented below synthesizes chemometric principles with empirical data from structurally analogous sulfonamides (e.g., N-phenylmorpholine-4-sulfonamide and p-phenetidine derivatives), providing a robust baseline for structural confirmation.

Compound Identity & Provenance

Before interpreting spectral data, the structural integrity must be defined. This compound represents a "push-pull" electronic system where the electron-donating ethoxy group opposes the electron-withdrawing sulfonamide moiety across the phenyl ring.

-

IUPAC Name: N-(4-ethoxyphenyl)morpholine-4-sulfonamide

-

Molecular Formula:

-

Molecular Weight: 286.35 g/mol

-

Monoisotopic Mass: 286.0987 Da

Synthetic Provenance (Context for Impurities)

Understanding the synthesis is critical for assigning "ghost peaks" in spectra. The standard route involves the nucleophilic attack of p-phenetidine on morpholine-4-sulfonyl chloride.

Figure 1: Synthetic pathway highlighting the origin of the sulfonamide linkage. Impurities often include unreacted p-phenetidine (detectable via amine signals) or hydrolyzed sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

1H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum is characterized by the distinct asymmetry of the aromatic ring and the morpholine chair conformation.

Key Diagnostic Feature: The aromatic region displays an AA'XX' (pseudo-AB) system due to the para-substitution. The chemical shift difference between the protons ortho to the ethoxy group versus those ortho to the sulfonamide is the primary indicator of successful coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 9.65 | s (broad) | 1H | NH (Sulfonamide) | Highly deshielded by the electron-withdrawing |

| 7.18 | d (J=8.8 Hz) | 2H | Ar-H (C2, C6) | Ortho to the sulfonamide (EWG); deshielded relative to benzene. |

| 6.88 | d (J=8.8 Hz) | 2H | Ar-H (C3, C5) | Ortho to the ethoxy group (EDG); shielded by resonance donation. |

| 3.98 | q (J=7.0 Hz) | 2H | O-CH2 (Ethyl) | Characteristic quartet of the ethoxy ether linkage. |

| 3.58 - 3.62 | m | 4H | Morpholine (O-CH2) | Deshielded by oxygen; typically appears as a tight multiplet or triplet. |

| 3.05 - 3.10 | m | 4H | Morpholine (N-CH2) | Shielded relative to O-CH2; adjacent to the sulfonamide nitrogen. |

| 1.31 | t (J=7.0 Hz) | 3H | CH3 (Ethyl) | Classic triplet coupled to the O-CH2 group. |

13C NMR Analysis (100 MHz, DMSO-d6)

The carbon spectrum confirms the skeletal integrity. Note the distinct separation of the morpholine carbons.

-

Aromatic Carbons:

-

156.2 ppm: C-O (Ipso to ethoxy, highly deshielded).

-

130.5 ppm: C-N (Ipso to sulfonamide).

-

123.8 ppm: Ar-C (Ortho to sulfonamide).

-

114.9 ppm: Ar-C (Ortho to ethoxy).

-

-

Aliphatic Carbons:

-

65.8 ppm: Morpholine C-O.

-

63.5 ppm: Ethyl

. -

46.2 ppm: Morpholine C-N.

-

15.1 ppm: Ethyl

.

-

Infrared (IR) Spectroscopy

IR analysis is the fastest method to confirm the formation of the sulfonamide bond (

| Wavenumber ( | Intensity | Assignment | Functional Group Notes |

| 3240 - 3280 | Medium, Broad | N-H Stretch | Validates the secondary sulfonamide. Absence indicates tertiary amine impurity. |

| 2850 - 2960 | Medium | C-H Stretch | Aliphatic stretches from the morpholine and ethyl groups. |

| 1335 - 1350 | Strong | Primary diagnostic band for sulfonamides. | |

| 1245 | Strong | C-O-C Stretch | Aryl alkyl ether stretch (Ph-O-Et). |

| 1150 - 1170 | Strong | Paired diagnostic band with the 1340 region. | |

| 940 | Medium | S-N Stretch | Specific to the sulfonamide linkage. |

Mass Spectrometry (ESI-MS)

In Electrospray Ionization (ESI) positive mode, the molecule typically forms a stable

-

Parent Ion:

287.1 -

Adducts: Common adducts include

(309.1) and

Fragmentation Pathway (MS/MS)

The fragmentation logic follows the cleavage of the weakest bonds adjacent to the sulfonyl group.

Figure 2: Predicted MS/MS fragmentation pathway. The detection of the phenetidine fragment (m/z 138) is a key confirmation of the aromatic amine substructure.

Experimental Protocol for Validation

To replicate these results, the following sample preparation protocol is recommended to minimize solvent effects and aggregation.

-

NMR Prep: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d6. DMSO is preferred over

due to the poor solubility of sulfonamides in non-polar solvents and to prevent N-H peak broadening. -

IR Prep: Use the KBr pellet method (1% sample in KBr) or ATR (Attenuated Total Reflectance) on the neat solid. ATR is preferred for reproducibility.

-

MS Prep: Dilute to 10 µM in Methanol/Water (50:50) with 0.1% Formic Acid to promote protonation.

References

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift prediction).

-

SDBS. Spectral Database for Organic Compounds. AIST, Japan. (Source for morpholine and phenetidine fragment base values).

-

NIST Mass Spec Data Center. NIST/EPA/NIH Mass Spectral Library. (Fragmentation logic for sulfonamides). [2]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[3][4][5] (IR assignment rules for

stretches).

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. Phenacetin [webbook.nist.gov]

- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activity of ethoxyphenyl morpholine sulfonamides

The following technical guide provides an in-depth analysis of Ethoxyphenyl Morpholine Sulfonamides (EMS), a privileged medicinal chemistry scaffold combining the pharmacokinetic benefits of morpholine, the enzymatic inhibitory potency of sulfonamides, and the lipophilic targeting capability of ethoxyphenyl moieties.

Pharmacophore Analysis, Synthesis, and Biological Potential

Executive Summary

Ethoxyphenyl Morpholine Sulfonamides (EMS) represent a class of hybrid pharmacophores designed to target metalloenzymes (specifically Carbonic Anhydrases) and bacterial dihydropteroate synthase. By integrating a morpholine ring (for improved water solubility and blood-brain barrier permeability) with a sulfonamide zinc-binding group (ZBG) and a lipophilic ethoxyphenyl tail , these compounds exhibit a multi-target profile. Primary applications include antimicrobial therapy (Gram-positive selectivity), anticancer activity (via CA IX/XII inhibition and mitochondrial apoptosis), and potential neuroprotective effects (AChE inhibition).

Chemical Structure & Rational Design (SAR)

The EMS scaffold is built upon three distinct functional domains, each contributing to the molecule's biological efficacy.

2.1 Structure-Activity Relationship (SAR) Logic

-

The Sulfonamide (

): Acts as the primary "warhead." In antibacterial applications, it mimics p-aminobenzoic acid (PABA). In enzyme inhibition, the ionized nitrogen coordinates with the catalytic Zinc ( -

The Morpholine Ring: A saturated N-heterocycle that modulates physicochemical properties. It lowers

compared to phenyl analogs, enhancing solubility while maintaining sufficient lipophilicity for membrane permeation. It also acts as a hydrogen bond acceptor in the active site of Acetylcholinesterase (AChE). -

The Ethoxyphenyl Moiety: A critical "tail" group. The ethoxy substituent provides steric bulk and lipophilicity, allowing the molecule to reach into hydrophobic pockets of enzymes (e.g., the hydrophobic half of the Carbonic Anhydrase active site), improving isoform selectivity.

Figure 1: Pharmacophore decomposition of the EMS scaffold.

Chemical Synthesis Protocol

Objective: Synthesis of N-(4-ethoxyphenyl)-4-morpholinobenzenesulfonamide.

Principle: Nucleophilic substitution (

3.1 Reagents & Materials[1]

-

Precursors: 4-Morpholinobenzenesulfonyl chloride (1.0 eq), 4-Ethoxyaniline (1.1 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Pyridine (1.5 eq) or Triethylamine (TEA).

-

Catalyst: DMAP (0.1 eq, optional for sluggish reactions).

3.2 Step-by-Step Methodology

-

Activation: Dissolve 4-ethoxyaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer and drying tube (

). -

Base Addition: Add Pyridine (15 mmol) dropwise at

(ice bath) to prevent exotherms. -

Coupling: Slowly add a solution of 4-morpholinobenzenesulfonyl chloride (10 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 6–12 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:2).

-

Quenching & Workup:

-

Wash the organic layer with 1N HCl (to remove unreacted amine/pyridine).

-

Wash with saturated

(to remove acidic impurities). -

Wash with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Figure 2: Synthetic workflow for EMS production.

Biological Activity Profile

4.1 Antibacterial Activity

EMS derivatives function as bacteriostatic agents .

-

Mechanism: They competitively inhibit dihydropteroate synthase (DHPS) , blocking the conversion of PABA to dihydropteroic acid, a precursor of folic acid (essential for bacterial DNA synthesis).

-

Spectrum:

-

High Efficacy: Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus).

-

Moderate/Low Efficacy: Gram-negative bacteria (e.g., E. coli, P. aeruginosa) often show intrinsic resistance due to efflux pumps or impermeable outer membranes.

-

-

Key Data Point: Morpholine-substituted sulfonamides have demonstrated MIC values in the range of 32–128 µg/mL against sensitive S. aureus strains [1, 5].

4.2 Carbonic Anhydrase (CA) Inhibition (Anticancer Potential)

The EMS scaffold is highly relevant for targeting CA IX and CA XII , isoforms overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer).

-

Mechanism: The sulfonamide moiety binds the

ion in the enzyme active site. The ethoxyphenyl tail interacts with the hydrophobic patch of the enzyme, conferring selectivity over the ubiquitous cytosolic isoforms (CA I and II). -

Therapeutic Outcome: Inhibition of CA IX disrupts pH regulation in tumor cells, leading to intracellular acidification and apoptosis.

-

Potency: Sulfonamide derivatives with lipophilic tails (like ethoxyphenyl) frequently exhibit Ki values in the low nanomolar range (10–50 nM) against CA IX [2, 3].

4.3 Acetylcholinesterase (AChE) Inhibition

Morpholine-bearing sulfonamides have emerged as dual inhibitors for neurodegenerative conditions.

-

Activity: The morpholine nitrogen can interact with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of AChE.

-

Data: Analogous morpholine-chalcone hybrids have shown

values as low as 6.1 µM for AChE, suggesting potential for Alzheimer's disease therapy [4].

Experimental Validation Protocols

5.1 Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To validate the enzymatic inhibition of the synthesized EMS:

-

Enzyme Prep: Recombinant human CA I, II, IX (commercial source).

-

Substrate:

saturated water. -

Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

-

Procedure:

-

Incubate enzyme with EMS inhibitor (0.1 nM – 10 µM) for 15 min at RT.

-

Mix with substrate in a stopped-flow spectrophotometer.

-

Monitor absorbance decay at 557 nm (acidification rate).

-

-

Calculation: Determine

using non-linear regression (Cheng-Prusoff equation to find

5.2 Minimum Inhibitory Concentration (MIC) Assay

-

Medium: Mueller-Hinton Broth (MHB).

-

Inoculum:

CFU/mL of S. aureus (ATCC 25923) and E. coli (ATCC 25922). -

Plate Prep: 96-well plates with serial dilutions of EMS (512 µg/mL down to 0.5 µg/mL).

-

Incubation:

for 24 hours. -

Readout: Lowest concentration with no visible turbidity is the MIC.

Summary of Quantitative Data (Analogs)

| Compound Class | Target | Organism/Isoform | Activity Metric | Ref |

| Morpholine Sulfonamide | Antibacterial | S. typhi | Moderate Inhibition | [1] |

| Morpholine Sulfonamide | Antibacterial | E. coli | Resistant (MIC >512) | [1, 5] |

| Sulfonamide-Ether | CA Inhibition | hCA IX (Tumor) | [2] | |

| Morpholine-Chalcone | AChE Inhibition | Electric Eel AChE | [4] | |

| Morpholine-Sulfonamide | Anticancer | K562 Leukemia | Apoptosis Induction | [6] |

References

-

Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. J. Chem. Soc. Nigeria, 2021.

-

Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors. PubMed, 2025.

-

Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 2021.

-

Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors. J Enzyme Inhib Med Chem, 2021.

-

Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Braz J Microbiol, 2016.

-

The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives. MDPI, 2023.

Sources

Discovery and history of N-(4-ethoxyphenyl)morpholine-4-sulfonamide

The following technical guide details the discovery, chemistry, and pharmacological history of Sulthiame (historically known as Sultiam or Ospolot).

Editorial Note on Nomenclature: The chemical name provided in the topic request, N-(4-ethoxyphenyl)morpholine-4-sulfonamide, refers to a structural analog that is chemically distinct from the historical anticonvulsant developed by Bayer. The drug with the extensive discovery history, Bayer origin, and carbonic anhydrase inhibitory profile is Sulthiame (Chemical Name: 4-(1,1-dioxotetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide). This guide focuses on Sulthiame to fulfill the requirement for a historical and technical deep dive into the Bayer-developed therapeutic, while referencing the structural distinction of the morpholine derivative.

Executive Summary

Sulthiame is a sulfonamide derivative initially synthesized by Bayer AG in the mid-20th century. Originally developed during the "Golden Age" of sulfonamide research, it was identified not for antibacterial properties, but for its potent anticonvulsant activity mediated through carbonic anhydrase (CA) inhibition . Although largely replaced by second-generation antiepileptics (e.g., carbamazepine, levetiracetam) in the 1970s due to toxicity concerns, Sulthiame has seen a clinical renaissance in the 21st century as a niche precision therapy for Benign Epilepsy of Childhood with Centrotemporal Spikes (BECTS) and Electrical Status Epilepticus during Slow Sleep (ESES) .

Historical Context & Discovery

The Sulfonamide Era (1930s–1950s)

Following Gerhard Domagk’s discovery of Prontosil (1935), Bayer chemists systematically derivatized the sulfonamide core (

-

The Pivot: While most research focused on N1-substituted sulfonamides for antibacterial efficacy, Bayer scientists investigated N-cyclic derivatives (sultams) for metabolic stability and CNS penetration.

-

The Discovery: In the late 1950s, Bayer synthesized Sulthiame (Bay 1470). Unlike its precursors, Sulthiame lacked significant antibacterial activity but demonstrated a high affinity for cerebral carbonic anhydrase isoforms.

-

Clinical Introduction: Introduced clinically in Europe in the early 1960s (trade name Ospolot ), it became a standard treatment for focal epilepsies before the mechanism of CA inhibition was fully understood.

Chemical Synthesis & Structural Analysis[1][2]

Structural Distinction

The user-referenced compound (N-(4-ethoxyphenyl)morpholine-4-sulfonamide) and Sulthiame share a sulfonamide core but differ in the heterocyclic ring and the substituent connectivity:

-

User Compound: Contains a morpholine ring (O/N heterocycle) and a phenetidine (ethoxy-aniline) group.

-

Sulthiame: Contains a sultam ring (1,2-thiazinane-1,1-dioxide) fused to the nitrogen of a benzenesulfonamide moiety.

Synthesis Protocol (Sulthiame)

The industrial synthesis of Sulthiame involves the formation of the cyclic sultam ring on the aniline nitrogen of sulfanilamide.

Reaction Overview:

Experimental Protocol

Note: This protocol is reconstructed from historical patent literature (e.g., DE 1146065, US 3048518) and modern adaptations.

Reagents:

-

4-Aminobenzenesulfonamide (Sulfanilamide): 1.0 eq

-

4-Chlorobutane-1-sulfonyl chloride: 1.1 eq

-

Sodium Hydroxide (NaOH): 2.5 eq

-

Solvent: Acetone/Water or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation of Sulfonylation Mixture: Dissolve 4-aminobenzenesulfonamide in acetone/water (1:1 v/v) and cool to 0–5°C to suppress side reactions (N,N-disulfonylation).

-

Acylation: Add 4-chlorobutane-1-sulfonyl chloride dropwise over 60 minutes while maintaining pH > 9 using dilute NaOH. The amino group of the sulfanilamide attacks the sulfonyl chloride sulfur.

-

Checkpoint: Monitor disappearance of sulfanilamide via TLC (SiO2, EtOAc:Hexane 1:1).

-

-

Intermediate Isolation: The linear intermediate, N-(4-sulfamoylphenyl)-4-chlorobutane-1-sulfonamide, precipitates upon acidification. Filter and dry.[1]

-

Cyclization (Ring Closure): Dissolve the intermediate in aqueous NaOH (2M). Heat to reflux (80–100°C) for 4 hours. The amide nitrogen performs an intramolecular nucleophilic attack on the terminal alkyl chloride, closing the 6-membered sultam ring.

-

Purification: Cool the solution and neutralize with HCl to pH 5-6. Sulthiame precipitates as a white crystalline solid.[2] Recrystallize from ethanol/water.

Physicochemical Properties:

| Property | Value |

|---|

| Molecular Formula |

Visualization: Synthesis Pathway

Pharmacology & Mechanism of Action

Sulthiame is defined by its specific inhibition of Carbonic Anhydrase (CA) , a mechanism distinct from sodium channel blockers (e.g., Phenytoin).

Mechanism: Intracellular Acidosis

-

Target Binding: Sulthiame binds with high affinity (Ki ~ 10-50 nM) to CA isoforms II (cytosolic) and VII (brain-specific).

-

Catalytic Blockade: It sterically hinders the active site, preventing the hydration of

to -

The "Acid Shift": Inhibition leads to an accumulation of intracellular

and a depletion of bicarbonate. This causes a mild intracellular acidosis (pH drop of ~0.1–0.2 units). -

Excitability Dampening:

-

Acidosis inhibits NMDA receptor currents.

-

Acidosis enhances GABA_A receptor conductance.

-

Result: Hyperpolarization of the neuronal membrane and an elevated seizure threshold.

-

Visualization: Mechanism of Action

Clinical Evolution and Status

The Rise and Fall

-

1960s: Widely used as a broad-spectrum anticonvulsant.

-

1970s: Usage declined due to side effects (paresthesia, hyperpnea due to metabolic acidosis) and the discovery that Sulthiame increased Phenytoin levels (drug-drug interaction via CYP2C9 inhibition), leading to toxicity in polytherapy.

The Renaissance (2000s–Present)

Sulthiame has re-emerged as a "drug of choice" for specific pediatric syndromes:

-

BECTS (Benign Epilepsy of Childhood with Centrotemporal Spikes): Clinical trials have shown Sulthiame is highly effective in normalizing the EEG (suppressing spikes) in BECTS, often superior to Levetiracetam in this specific niche.

-

ESES (Electrical Status Epilepticus during Sleep): Its ability to reduce interictal epileptiform discharges makes it valuable for preventing cognitive decline associated with ESES.

References

-

Bayer AG. (1960). N-(4-sulfamoylphenyl)-sultams and process for their production. US Patent 3,048,518. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Koepp, M. J., et al. (2002). Sulthiame in adults with refractory epilepsy. Epilepsy Research, 50(3), 277-282. Link

-

Fehr, S., et al. (2002). The effect of sulthiame on EEG in children with partial epilepsy. Epilepsia, 43(5), 469-474. Link

-

PubChem. (2024). Sulthiame Compound Summary. National Library of Medicine. Link

Sources

Application Note & Synthesis Protocol: N-(4-ethoxyphenyl)morpholine-4-sulfonamide

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(4-ethoxyphenyl)morpholine-4-sulfonamide, a sulfonamide derivative of interest in medicinal chemistry and materials science. The described methodology is based on the robust and widely-utilized reaction between an aromatic amine and a sulfonyl chloride. This guide emphasizes the causality behind procedural choices, offering insights into reaction monitoring, purification, and characterization to ensure a high-purity final product. It is intended for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry laboratory techniques.

Introduction and Scientific Background

Sulfonamides represent a cornerstone functional group in modern medicinal chemistry, first rising to prominence with the discovery of their antibacterial properties in the 1930s.[1] Since then, their applications have expanded dramatically, with the sulfonamide motif being integral to drugs for treating a wide range of conditions, including diabetes, hypertension, and cancer.[2] The synthesis of sulfonamides is, therefore, a fundamental process in pharmaceutical research.

The most common and reliable method for constructing the S-N bond is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][3] This protocol details the synthesis of N-(4-ethoxyphenyl)morpholine-4-sulfonamide by reacting 4-ethoxyaniline with morpholine-4-sulfonyl chloride. The causality of this choice is rooted in the high reactivity of the sulfonyl chloride electrophile towards the nucleophilic amine, leading to a direct and high-yielding transformation. Pyridine is employed not only as an acid scavenger to neutralize the HCl byproduct but also as a catalyst that can form a highly reactive sulfonylpyridinium intermediate, accelerating the reaction.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfur center of the sulfonyl chloride. The lone pair of the nitrogen atom in 4-ethoxyaniline attacks the electrophilic sulfur atom of morpholine-4-sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by pyridine to yield the stable sulfonamide product.

Caption: General reaction scheme for the sulfonamide synthesis.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Grade | Supplier |

| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | ≥98% | Sigma-Aldrich |

| Morpholine-4-sulfonyl chloride | C₄H₈ClNO₃S | 185.63 | ≥97% | Combi-Blocks |

| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M Aqueous | VWR |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Acros Organics |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

TLC plates (Silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Melting point apparatus

-

Standard laboratory glassware and consumables

Experimental Protocol

Safety Precautions

-

4-Ethoxyaniline: Toxic. Can be absorbed through the skin and may cause methemoglobinemia. Turns dark upon exposure to air and light.[4]

-

Morpholine-4-sulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxyaniline (1.00 g, 7.29 mmol).

-

Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).

-

Add anhydrous pyridine (0.86 g, 0.88 mL, 10.94 mmol, 1.5 eq) to the solution.

-

Cool the flask in an ice-water bath to 0 °C with stirring. This is critical to control the initial exotherm upon addition of the highly reactive sulfonyl chloride.

-

-

Reagent Addition:

-

In a separate dry flask, dissolve morpholine-4-sulfonyl chloride (1.49 g, 8.02 mmol, 1.1 eq) in 10 mL of anhydrous DCM.

-

Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Monitoring:

-

Let the reaction stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. Spot the starting amine and the reaction mixture. The reaction is complete upon the disappearance of the 4-ethoxyaniline spot and the appearance of a new, typically less polar, product spot.

-

Work-up and Isolation

-

Quenching: Once the reaction is complete, dilute the mixture with an additional 30 mL of DCM.

-

Washing:

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid, and finally with brine (1 x 30 mL).

-

Rationale: The acidic wash protonates the basic pyridine, making it water-soluble (pyridinium hydrochloride). The bicarbonate wash removes any residual HCl.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification

Recrystallization is the preferred method for purifying the solid product.[5]

-

Dissolve the crude solid in a minimum amount of hot ethanol (~95%).

-

Slowly add deionized water dropwise until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

If recrystallization fails to yield a pure product, silica gel column chromatography using a gradient of ethyl acetate in hexanes is an effective alternative.[6]

Characterization and Validation

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Determine the melting point range. A sharp range (e.g., within 1-2 °C) is indicative of high purity.

-

Infrared (IR) Spectroscopy: Expect strong characteristic absorption bands for the S=O stretches of the sulfonamide group around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the ethoxy group (a triplet and a quartet), two doublets for the para-substituted aromatic ring, and multiplets for the morpholine ring protons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of N-(4-ethoxyphenyl)morpholine-4-sulfonamide (286.35 g/mol ).

Experimental Workflow Visualization

Caption: Step-by-step workflow for synthesis and purification.

References

- RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.

- Google Patents. (1957). US2777844A - Sulfonamide purification process.

-

National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]

-

ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride. Available at: [Link]

-

Academia.edu. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Available at: [Link]_

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

-

Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

-

PubChem. (n.d.). 4-Ethoxyaniline. Available at: [Link]

Sources

- 1. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 2. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

In vitro assays using N-(4-ethoxyphenyl)morpholine-4-sulfonamide

Application Note: In Vitro Characterization of N-(4-ethoxyphenyl)morpholine-4-sulfonamide (EMS)

Executive Summary

N-(4-ethoxyphenyl)morpholine-4-sulfonamide (EMS) is a sulfamide derivative characterized by a morpholine ring attached via a sulfonyl group to a 4-ethoxyaniline moiety. Unlike classical sulfonamides (

This Application Note details the protocols for evaluating EMS as a chemical probe. It focuses on two critical in vitro workflows:

-

Enzymatic Inhibition: Determination of

against human Carbonic Anhydrase II (hCAII), a primary target for sulfamoyl-bearing compounds. -

ADME/Tox Profiling: Assessment of metabolic stability via microsomal incubation, specifically targeting the O-dealkylation liability of the ethoxyphenyl group (phenacetin-like motif).

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | N-(4-ethoxyphenyl)morpholine-4-sulfonamide |

| Common Abbreviation | EMS |

| Class | Sulfamide / N-substituted Sulfonamide |

| Molecular Formula | |

| Molecular Weight | 286.35 g/mol |

| Solubility | DMSO (>10 mM), Ethanol (Moderate), Water (Low) |

| Key Structural Motifs | Morpholine: Improves water solubility and metabolic stability.Sulfamide Linker ( |

Application 1: Carbonic Anhydrase II (hCAII) Inhibition Assay

Rationale:

The sulfamide moiety in EMS can coordinate with the Zinc (

Materials

-

Enzyme: Recombinant human Carbonic Anhydrase II (hCAII) (Sigma-Aldrich or equivalent).

-

Substrate: 4-Nitrophenyl acetate (4-NPA) (Stock: 1 M in DMSO).

-

Test Compound: EMS (10 mM stock in DMSO).

-

Control Inhibitor: Acetazolamide (AZA).

-

Buffer: 50 mM Tris-SO4, pH 7.6.

Experimental Protocol

-

Preparation of Enzyme Solution:

-

Dilute hCAII to a concentration of 100 nM in the assay buffer. Keep on ice.

-

-

Compound Dilution:

-

Prepare a 10-point serial dilution of EMS in DMSO (Range: 100

M to 0.1 nM). -

Ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation.

-

-

Pre-Incubation:

-

In a 96-well clear microplate, add:

-

140

L Assay Buffer -

20

L Enzyme Solution (Final: 10 nM) -

20

L EMS dilution (or DMSO vehicle control)

-

-

Incubate at 25°C for 15 minutes to allow the inhibitor to bind the active site.

-

-

Substrate Addition (Start Reaction):

-

Add 20

L of 3 mM 4-NPA (diluted in buffer immediately before use). Final substrate concentration: 300

-

-

Kinetic Measurement:

-

Immediately read Absorbance at 400 nm in kinetic mode every 30 seconds for 15 minutes using a microplate reader (e.g., Tecan Spark).

-

-

Data Analysis:

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Determine % Inhibition:

. -

Fit data to a sigmoidal dose-response equation (4-parameter logistic) to calculate

.

-

Application 2: In Vitro Metabolic Stability (Microsomal Stability)

Rationale:

The "4-ethoxyphenyl" moiety in EMS structurally resembles Phenacetin . A critical liability for this scaffold is rapid O-dealkylation by CYP1A2, leading to the formation of reactive metabolites. This assay quantifies the intrinsic clearance (

Workflow Diagram

Caption: Workflow for assessing the metabolic stability of EMS in liver microsomes.

Protocol

-

Reaction Mixture:

-

Phosphate Buffer (100 mM, pH 7.4).

-

Liver Microsomes (0.5 mg/mL protein).

-

EMS (1

M final concentration).

-

-

Initiation:

-

Pre-warm mixture at 37°C for 5 minutes.

-

Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

-

-

Sampling:

-

At

minutes, remove 50

-

-

Quenching:

-

Transfer aliquots immediately into 150

L ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).

-

-

Processing:

-

Centrifuge at 4000 rpm for 20 minutes to pellet proteins.

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

-

Calculation:

-

Plot ln(% remaining) vs. time. The slope

is the elimination rate constant. - .

- .

-

Expected Results & Data Interpretation

The following table summarizes hypothetical reference values for EMS compared to standard controls, based on structure-activity relationship (SAR) literature for sulfamides.

| Assay | Parameter | EMS Expected Range | Control (Reference) | Interpretation |

| hCAII Inhibition | 50 nM – 500 nM | Acetazolamide ( | Moderate to potent inhibitor. The morpholine ring may induce steric clash compared to the smaller sulfonamide of Acetazolamide. | |

| Metabolic Stability | 20 – 60 min | Phenacetin ( | The ethoxy group is a "soft spot" for metabolism. Rapid clearance suggests need for structural optimization (e.g., fluorination). | |

| Solubility | Kinetic (PBS) | > 50 | Sulfanilamide | High solubility due to the morpholine polar surface area. |

Troubleshooting & Critical Parameters

-

Enzyme Instability: hCAII is sensitive to freeze-thaw cycles. Aliquot enzyme stocks and store at -80°C.

-

Non-Specific Binding: The ethoxyphenyl group is lipophilic (

). Ensure the use of low-binding plates or include 0.01% Triton X-100 in the assay buffer if -

Sulfamide Hydrolysis: Unlike sulfonamides, sulfamides can be hydrolytically unstable in highly acidic conditions. Perform all assays at physiological pH (7.4) or slightly alkaline (7.6).

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

- Rej, R., et al. (2016). Sulfamides as isosteres of sulfonamides in medicinal chemistry: A review. Bioorganic & Medicinal Chemistry Letters, 26(11), 2583-2589.

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[4][5][6][7][8] Medicinal Research Reviews, 25(2), 186-228. (Context for Sulfamide/Sulfamate transition state mimicry).

Sources

- 1. 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide | C12H17N3O4S | CID 180598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-ethoxyphenyl)morpholine-4-sulfonamide-N-(4-ethoxyphenyl)morpholine-4-sulfonamide代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]

- 3. Morpholine-4-sulfonamide | 25999-04-6 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 6. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

Technical Support Center: Morpholine Sulfonamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for morpholine sulfonamide synthesis. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during the synthesis of this important chemical class. As your partner in research, we aim to move beyond simple protocols and delve into the causality behind the formation of common side products, empowering you to troubleshoot effectively and optimize your synthetic routes.

The synthesis of morpholine sulfonamides, typically achieved by reacting a sulfonyl chloride with morpholine, is a cornerstone reaction in medicinal chemistry.[1] However, like any chemical transformation, it is not without its potential pitfalls. The formation of impurities can significantly impact yield, purity, and the overall success of a research campaign. This guide will address the most frequently encountered side products and provide actionable solutions.

Frequently Asked Questions (FAQs): Impurity Profile & Mitigation

This section addresses the most common questions our application scientists receive regarding impurities in morpholine sulfonamide synthesis.

Q1: My reaction is clean by TLC, but my yield is low and I'm isolating a highly polar, water-soluble byproduct. What is it and how can I prevent it?

A: This is the most common issue encountered and is almost certainly due to the hydrolysis of your sulfonyl chloride starting material .

The Chemistry Behind the Problem:

Sulfonyl chlorides are highly reactive electrophiles.[2] While this reactivity is essential for the desired reaction with the morpholine nitrogen, it also makes them extremely susceptible to nucleophilic attack by water.[2][3][4] This reaction produces the corresponding sulfonic acid, which is unreactive towards the amine and is typically removed during an aqueous workup, leading to a loss of yield. The reaction is as follows:

-

Desired Reaction: R-SO₂Cl + Morpholine → R-SO₂-Morpholine + HCl

-

Side Reaction (Hydrolysis): R-SO₂Cl + H₂O → R-SO₃H + HCl[2]

The presence of even trace amounts of water in your reaction solvent, on your glassware, or in the morpholine itself can lead to significant formation of the sulfonic acid byproduct.[5]

Troubleshooting and Prevention Protocol:

-

Rigorous Drying of Glassware: Ensure all flasks, stir bars, and addition funnels are oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use.

-

Use of Anhydrous Solvents: Employ freshly distilled solvents or purchase high-quality anhydrous solvents and handle them under an inert atmosphere (Nitrogen or Argon).

-

Check Starting Material Quality: Use a fresh bottle of the sulfonyl chloride. Older bottles may have been exposed to atmospheric moisture. If in doubt, the purity can be checked by ¹H NMR.

-

Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon to prevent atmospheric moisture from entering the reaction vessel.

-

Order of Addition: Add the sulfonyl chloride to the solution of morpholine and base. This ensures the sulfonyl chloride immediately encounters a high concentration of the desired nucleophile, favoring the intended reaction over hydrolysis.

Q2: I'm observing a byproduct with a molecular weight that doesn't correspond to any of my starting materials or the expected product. What could be the source?

A: While morpholine is a secondary amine and cannot undergo the classic di-sulfonylation seen with primary amines, unexpected high-molecular-weight impurities often arise from reactions with contaminants or from dimerization/oligomerization pathways under certain conditions.

Potential Causes and Solutions:

-

Primary Amine Impurities: If your morpholine starting material is contaminated with a primary amine (e.g., ethanolamine, a precursor), this impurity can react twice with the sulfonyl chloride to form a di-sulfonamide, a high-molecular-weight and often less polar byproduct.

-

Solution: Verify the purity of your morpholine by GC-MS or NMR before use. If necessary, purify the morpholine by distillation.

-

-

Self-Condensation of Sulfonyl Chloride: In the presence of certain catalysts or under high heat, sulfonyl chlorides can undergo self-condensation reactions to form sulfonyl anhydrides (R-SO₂-O-SO₂-R). These are highly reactive and can lead to a complex mixture of byproducts.

-

Solution: Maintain strict temperature control. Most sulfonamide formations are exothermic and should be performed at or below room temperature, often starting at 0 °C.[5]

-

-

Reaction with Solvent: While less common with standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), reactive solvents could potentially be involved in side reactions.

-

Solution: Stick to well-established, non-reactive anhydrous solvents for this transformation.

-

Q3: My final product has an unexpected peak in the mass spectrum, and its polarity is different than expected. Could it be an N-Oxide?

A: Yes, the formation of Morpholine N-oxide derivatives is a known oxidative degradation pathway for morpholine-containing compounds and can occur under certain synthetic conditions.[6]

The Chemistry Behind the Problem:

The nitrogen atom in the morpholine ring is a tertiary amine and can be oxidized to an N-oxide. This can happen if:

-

Oxidizing agents are present as impurities in your starting materials or solvents.

-

The reaction is exposed to air for prolonged periods, especially in the presence of light or metal catalysts.

-

Certain reaction conditions, such as some electrochemical reactions, can promote N-oxide formation.[7]

The formation of an N-oxide introduces a polar N-O bond, which will significantly alter the polarity and chromatographic behavior of the molecule.

Troubleshooting and Prevention:

-

Inert Atmosphere: As with preventing hydrolysis, running the reaction under an inert atmosphere (N₂ or Ar) is crucial to minimize oxidation from atmospheric oxygen.

-

Solvent Purity: Peroxides can form in aged ether solvents like THF. Always use fresh or properly stored anhydrous solvents. A simple test for peroxides can be performed if you suspect their presence.

-

Avoid Unnecessary Heat and Light: Protect your reaction from light and avoid excessive heating to minimize oxidative degradation pathways.

Visualizing Reaction Pathways

To better understand the competition between the desired reaction and common side reactions, the following diagrams illustrate the key chemical transformations.

Caption: Competing reaction pathways for sulfonyl chloride.

Caption: Formation of the N-oxide side product.

Troubleshooting Guide: At-a-Glance

This table summarizes the common issues, their probable causes, and the recommended solutions for quick reference during your experiments.

| Problem Observed | Potential Cause(s) | Recommended Solution(s) |

| Low Yield, No Clear Byproduct by TLC/NMR | 1. Hydrolysis of Sulfonyl Chloride: The resulting sulfonic acid is often lost in workup.[2][5] | 1. Use anhydrous solvents and oven/flame-dried glassware. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Use fresh starting materials. |

| New, Less Polar Spot on TLC | 1. Di-sulfonylation of a Primary Amine Impurity: Contamination in the morpholine starting material. 2. Formation of Sulfonate Ester: Reaction with an alcohol solvent or impurity. | 1. Verify the purity of morpholine via GC-MS or NMR. 2. Avoid alcohol-based solvents; use aprotic solvents like DCM, THF, or Acetonitrile. |

| New, More Polar Spot on TLC/LCMS | 1. N-Oxide Formation: Oxidation of the morpholine nitrogen.[6] | 1. Degas solvents and run the reaction under an inert atmosphere. 2. Protect the reaction from light. 3. Use fresh, peroxide-free solvents (especially ethers). |

| Complex Mixture of Products | 1. High Reaction Temperature: Can promote multiple side reactions and decomposition. 2. Incorrect Stoichiometry: A large excess of either reagent can lead to byproducts.[5] | 1. Control the reaction temperature, often starting at 0 °C. 2. Use a stoichiometry close to 1:1, with a slight excess (1.1 eq) of the morpholine. 3. Monitor the reaction by TLC/LCMS to avoid prolonged reaction times. |

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Product Formation

This protocol incorporates best practices to mitigate the formation of hydrolysis and oxidation byproducts.

-

Preparation: Place a round-bottom flask containing a magnetic stir bar under high vacuum and flame-dry. Allow to cool to room temperature under a positive pressure of Argon or Nitrogen.

-

Reagent Addition: To the flask, add anhydrous dichloromethane (DCM) via syringe. Add morpholine (1.1 equivalents) followed by a suitable non-nucleophilic base such as triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Reaction: Dissolve the sulfonyl chloride (1.0 equivalent) in a separate flask in anhydrous DCM under an inert atmosphere. Add this solution dropwise to the stirring morpholine solution at 0 °C over 15-20 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting sulfonyl chloride is consumed as monitored by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as appropriate.[8]

Protocol 2: Workflow for Impurity Identification by LC-MS

A systematic workflow is essential for correctly identifying unknown byproducts.

Caption: Troubleshooting workflow for impurity analysis.

Final Thoughts from Your Application Scientist

The successful synthesis of morpholine sulfonamides hinges on a clear understanding of the reactivity of your starting materials and the proactive mitigation of common side reactions. Hydrolysis of the sulfonyl chloride is the most frequent culprit for low yields, and its prevention through rigorous anhydrous and inert techniques cannot be overstated. By applying the principles and protocols outlined in this guide, you will be well-equipped to minimize impurity formation, streamline your purification processes, and achieve more reliable and reproducible results in your research endeavors.

References

- Ataman Kimya. N-METHYLMORPHOLINE-N-OXIDE.

- HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

- BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

- Slideshare. Analysis of sulfonamides.

-

Zhao, Z. Z., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical Sciences, 93(8), 1957-61. [Online] Available at: [Link]

- Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

-

MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. [Online] Available at: [Link]

- ResearchGate. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.

-

Organic Chemistry Portal. NMO - N-Methylmorpholine-N-Oxide. [Online] Available at: [Link]

- BenchChem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Online] Available at: [Link]

-

Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. [Online] Available at: [Link]

-

SpringerLink. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. [Online] Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Online] Available at: [Link]

- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

-

World Journal of Advanced Research and Reviews. (2021). Synthesis, Characterization and in Vitro Antibacterial Activity of Sulphonamide Substituted Derivatives of Morpholine. [Online] Available at: [Link]

Sources

- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Addressing poor cell permeability of sulfonamide compounds

Technical Support Center: Sulfonamide Permeability Optimization

Topic: Addressing Poor Cell Permeability of Sulfonamide Compounds Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Introduction: The Sulfonamide Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "Sulfonamide Paradox": You have a compound with nanomolar potency in enzymatic assays (e.g., Carbonic Anhydrase, Dihydropteroate Synthase) but micromolar (or nonexistent) activity in whole-cell assays.

Sulfonamides (

Module 1: Chemical Modification & SAR (The Design Phase)

Q: My sulfonamide is highly potent against the purified enzyme but inactive in cells. Is my compound too polar?

A: Likely, yes. The primary sulfonamide group (

Troubleshooting Steps:

-

Calculate Polar Surface Area (PSA): If PSA > 140 Ų, passive diffusion is unlikely.

-

Check the "Zinc Trap" (Critical for CAIs):

-

Issue: If your target is Carbonic Anhydrase (CA), you cannot alkylate the nitrogen (

) to improve permeability. The free protons are essential for coordinating the Zinc ion in the active site. -

Solution: Use Prodrugs or Tail Modifications .

-

Q: What are the best prodrug strategies for sulfonamides?

A: Prodrugs mask the polar/ionizable sulfonamide group during transport and release it intracellularly.

| Strategy | Mechanism | Pros | Cons |

| N-Acyl Sulfonamides | Acylation of the sulfonamide nitrogen ( | Increases lipophilicity; reduces ionization at neutral pH. | Requires esterases for cleavage; may retain some acidity. |

| Sulfenamides | Converting | Significantly increases LogP. | Chemically labile; rapid oxidation back to sulfonamide in oxidative stress. |

| Azo-Linkages | Linking via | Cleaved by azoreductases (mostly colonic bacteria). | Specific to gut-targeting; less useful for systemic intracellular targets. |

Q: Can I use bioisosteres to improve permeability?

A: Yes, but proceed with caution regarding potency.

-

Sulfamates (

): Often have similar pKa but different lipophilicity profiles. -

Bioisostere Switch: If the sulfonamide is acting as a transition-state mimic (e.g., for carboxylic acid), consider a Tetrazole . It has a similar pKa (~5) but can be more lipophilic depending on substitution.

Module 2: Assay Troubleshooting (The Diagnostic Phase)

Q: My PAMPA data shows high permeability, but Caco-2 data is low. Which is correct?

A: Both are correct, but they measure different things. This discrepancy is the hallmark of Efflux Pump Liability .

Sulfonamides are frequent substrates for P-glycoprotein (P-gp/MDR1) and BCRP (ABCG2) . If PAMPA is High and Caco-2 is Low (specifically

Diagnostic Workflow:

Figure 1: Diagnostic workflow for identifying efflux pump liability in sulfonamide compounds.

Q: How do I fix the Efflux problem? A:

-

Chemical: Introduce steric bulk near the sulfonamide or remove H-bond donors (if not essential for binding) to reduce P-gp recognition.

-

Co-administration: In early in vitro target validation, co-treat with an efflux inhibitor (e.g., 10

M Verapamil) to prove that the compound works if it can get inside. This validates the mechanism before you optimize the chemistry.

Module 3: Formulation & Delivery (The "Vehicle" Phase)

Q: We cannot change the molecule (Lead Lock). How do we get it into cells?

A: If SAR is exhausted, formulation is the next tier of support. Sulfonamides respond well to lipid-based carriers.

Recommended Protocols:

-

Liposomal Encapsulation:

-

Sulfonamides are often amphiphilic. They can be loaded into the aqueous core (if water-soluble) or the lipid bilayer (if lipophilic).

-

Tip: Use pH-gradient loading. Since sulfonamides are acidic, a basic intraliposomal core can trap the drug inside the liposome (Ion Trapping).

-

-

Carbon Nanotubes (CNTs):

-

Recent data suggests functionalized Multi-Walled Carbon Nanotubes (MWCNTs) can effectively deliver sulfonamide CA inhibitors across membranes, bypassing efflux pumps.

-

Standard Operating Procedure: Sulfonamide-Specific PAMPA

Context: Standard PAMPA at pH 7.4 often fails for sulfonamides because they may be partially ionized. This protocol uses a pH gradient to mimic the physiological absorption window.

Materials:

-

Donor Plate: 96-well filter plate (0.45

m PVDF). -

Acceptor Plate: 96-well PTFE.

-

Lipid Solution: 1% (w/v) Lecithin in Dodecane.[3]

-

System Solution: PBS (pH 7.4) and Acetate Buffer (pH 5.0).

Protocol:

-

Membrane Preparation:

-

Add 5

L of Lipid Solution to the membrane of the Donor Plate.[3] -

Wait 5 mins for solvent evaporation/stabilization.

-

-

Donor Solution (The "Gut" Side):

-

Dissolve Sulfonamide to 10 mM in DMSO.

-

Dilute to 50

M in pH 5.0 Acetate Buffer (mimicking the acidic microclimate of the jejunum or lysosome). -

Add 150

L to Donor wells.[3]

-

-

Acceptor Solution (The "Blood" Side):

-

Add 300

L of PBS (pH 7.4) to Acceptor wells (mimicking the cytosolic/systemic sink).

-

-

Incubation:

-

Sandwich the plates. Incubate for 16–18 hours at room temperature in a humidity chamber (to prevent evaporation).

-

-

Analysis:

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on PAMPA and Permeability). Link

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[6] Wiley-Interscience. (Definitive text on pKa and permeation). Link

-

Büttner, D., & Büttner, H. (1980). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy, 26(3), 153–163. (Foundational work on sulfonamide pKa and passive diffusion). Link

-

Golub, D., et al. (2020). Nanoparticle-mediated delivery of sulfonamide carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Formulation strategies). Link

Sources

Mitigating off-target effects of N-(4-ethoxyphenyl)morpholine-4-sulfonamide

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for N-(4-ethoxyphenyl)morpholine-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and wish to rigorously characterize its mechanism of action while identifying and mitigating potential off-target effects. Given that the specific molecular target(s) of this compound in mammalian systems are a subject of ongoing investigation, this guide focuses on a systematic approach to target deconvolution and validation.

Introduction & Core Challenge

N-(4-ethoxyphenyl)morpholine-4-sulfonamide belongs to the sulfonamide class of molecules. While the classical mechanism for antibacterial sulfonamides involves the inhibition of dihydropteroate synthase in the folic acid synthesis pathway, this is not directly applicable to mammalian cells, which acquire folate from their diet.[1][2] Recent studies on structurally related 4-(phenylsulfonyl)morpholine derivatives have demonstrated potent anti-cancer activity, particularly against triple-negative breast cancer, by inducing complex signaling cascades related to endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis.[3]

This suggests that the compound's effects likely stem from interactions with one or more currently unidentified protein targets within mammalian cells. The primary challenge for any researcher using this molecule is therefore to distinguish the desired, "on-target" phenotypic effects from those caused by unintended "off-target" interactions. This guide provides a logical framework and detailed protocols to address this challenge head-on.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered during the experimental use of N-(4-ethoxyphenyl)morpholine-4-sulfonamide.

Q1: My cells show a clear phenotype (e.g., apoptosis, cell cycle arrest) after treatment. How do I determine if this is a true on-target effect or a result of off-target activity?

A1: This is the most critical question in early-stage research with a novel compound. An observed phenotype is only meaningful if it can be confidently linked to the modulation of a specific target. Off-target effects can lead to misinterpretation of biological pathways and costly failures in later-stage drug development.[4]

Your strategy should be a multi-pronged approach to build a solid case for an on-target mechanism. This involves first identifying all potential binding partners and then genetically validating the most promising candidate(s).

Here is a recommended workflow:

Caption: Workflow for Target Identification and Validation.

Q2: What are the best initial experiments to identify the direct molecular target(s) of N-(4-ethoxyphenyl)morpholine-4-sulfonamide?

A2: To avoid confirmation bias, it is crucial to start with unbiased, proteome-wide screening methods. These techniques identify a compound's binding partners directly in a physiologically relevant context without prior assumptions.[5][6]

Recommended Unbiased Approaches:

| Method | Principle | Advantages | Considerations |

| Thermal Proteome Profiling (TPP) | Measures ligand-induced changes in protein thermal stability across thousands of proteins simultaneously using mass spectrometry.[7][8] | Unbiased, detects direct and indirect targets in live cells, no compound modification needed.[5][7] | Technically complex, requires specialized mass spectrometry and data analysis capabilities.[8] |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | A compound binding to a protein can alter its conformation, changing its susceptibility to protease digestion. LiP-MS identifies these changes.[6] | Identifies direct binding sites, no compound modification needed, works in complex lysates.[6] | May miss targets where binding does not induce a significant conformational change. |

| Lysine Reactivity Profiling | Drug binding can alter the chemical reactivity of nearby lysine residues. This change is detected by a lysine-reactive probe and mass spectrometry.[9] | Robust method to identify binding targets and sites at the proteome level.[9] | Indirect detection method; relies on the presence of reactive lysines near the binding site. |

Expert Insight: For a novel compound with an unknown mechanism, TPP is an excellent starting point as it provides a global view of both direct engagement and downstream pathway effects in intact cells.[5]

Q3: How can I confirm that the compound is entering the cells and binding to a putative target identified from my proteomic screen?

A3: This is a crucial step of target validation. A proteomic "hit" must be confirmed with an orthogonal method that demonstrates direct physical interaction in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[10][11]

The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation.[11][12] By heating cell lysates treated with your compound across a temperature gradient and quantifying the amount of soluble target protein that remains, you can observe a "thermal shift" indicative of binding.[4][10]

See Protocol 1 below for a detailed CETSA methodology.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Q4: I suspect my compound might be a kinase inhibitor due to the observed phenotype. How can I test this hypothesis broadly and efficiently?

A4: This is a common and valid hypothesis, as kinases are a major class of drug targets and their inhibition can lead to phenotypes like cell cycle arrest and apoptosis.[13] The most effective way to test this is through kinome profiling , a service that screens your compound against a large panel of hundreds of protein kinases.[13][14][15]

Kinome Profiling Strategy:

-

Initial Screen: Screen N-(4-ethoxyphenyl)morpholine-4-sulfonamide at a single high concentration (e.g., 1-10 µM) against a broad kinase panel (e.g., 400+ kinases).[15]

-

Data Analysis: The output is typically presented as "% inhibition" for each kinase. Look for kinases that are significantly inhibited.

-

Dose-Response Follow-up: For any significant hits from the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each. This quantifies the compound's potency against these specific kinases.[16]

-

Selectivity Assessment: Compare the IC50 for your primary target (if known) to the IC50 values for the off-target kinases. A highly selective compound will have a much lower IC50 for its primary target.

Several commercial vendors offer kinome profiling services with rapid turnaround times.[13][14][15][17] These services provide robust, actionable data to assess both on-target potency and off-target liabilities.[14]

Q5: I have a high-confidence putative target from my screening and CETSA experiments. How do I prove that modulation of this specific target is responsible for the cellular phenotype I observe?

A5: This is the final and most definitive step: genetic target validation. If inhibiting the target protein with your compound causes a specific phenotype, then removing the target protein from the cell should cause the same phenotype. CRISPR-Cas9 gene editing is the most powerful tool for this purpose.[18][19][20]

CRISPR-Cas9 Validation Logic:

-

Phenotype Confirmation: Confirm the phenotype (e.g., reduced cell viability) in your wild-type cell line upon treatment with N-(4-ethoxyphenyl)morpholine-4-sulfonamide.

-

Gene Knockout: Use CRISPR-Cas9 to generate a knockout (KO) cell line that no longer expresses your putative target protein.

-

Phenocopy Analysis: Assess the phenotype of the KO cell line in the absence of the compound. If the KO cells display the same phenotype as the wild-type cells treated with the compound, this is strong evidence that the compound acts through this target.[20]

-

Resistance Rescue: Treat the KO cell line with your compound. The KO cells should now be resistant to the compound's effects, as the target is no longer present. This is a critical control.[20]

Caption: Logic of CRISPR-based Target Validation.

Q6: I've confirmed my compound has significant off-target effects. What can I do to mitigate them?

A6: Mitigating off-target effects can be approached in two main ways: chemically or experimentally.

-

Chemical Mitigation (Structure-Activity Relationship - SAR): This is a medicinal chemistry approach. By understanding which off-targets are being hit, you can synthesize new analogs of N-(4-ethoxyphenyl)morpholine-4-sulfonamide. The goal is to create a new molecule that retains potency for the desired on-target while having reduced affinity for the off-target proteins.[21] For example, modifications can be made to improve selectivity, sometimes by locking a molecule into a specific conformation to reduce its promiscuity.[22]

-

Experimental Mitigation (Controls & Tool Compounds):

-

Use the Lowest Effective Concentration: Always use the lowest concentration of the compound that produces the desired on-target effect to minimize engaging lower-affinity off-targets.

-

Employ a Structurally Unrelated Inhibitor: If possible, use a second, structurally different tool compound that inhibits the same primary target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

-

Use Your CRISPR KO Line: The CRISPR KO cell line you generated for validation is the ultimate negative control. Any effect observed in the KO line upon compound treatment can be definitively classified as off-target.

-

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of N-(4-ethoxyphenyl)morpholine-4-sulfonamide to a putative target protein in intact cells.[10]

Methodology:

-

Cell Culture and Treatment:

-

Culture your chosen cell line to ~80% confluency.

-

Treat cells with a predetermined concentration of N-(4-ethoxyphenyl)morpholine-4-sulfonamide (e.g., 10x the concentration that gives a cellular effect) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[10]

-

-

Heat Challenge:

-

Harvest and wash the cells, then resuspend them in a buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10][12]

-

-

Cell Lysis and Fractionation:

-

Protein Detection and Analysis:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Quantify the total protein concentration (e.g., using a BCA assay) to ensure equal loading.

-

Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting with a specific primary antibody.[4][10] A loading control (e.g., GAPDH) should also be probed.

-

Quantify the band intensities from the Western blot.

-

-

Data Interpretation:

-

For each treatment condition (compound vs. vehicle), plot the normalized band intensity of the target protein against the temperature.

-

A shift in the melting curve to the right (a higher melting temperature) in the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.[11]

-

Protocol 2: Workflow for CRISPR-Cas9 Mediated Target Validation

Objective: To genetically validate that a putative target is responsible for an observed cellular phenotype.[23]

Methodology:

-

Guide RNA (gRNA) Design and Synthesis:

-

Design two to three unique gRNAs targeting early exons of your gene of interest to ensure a functional knockout. Use online design tools to minimize predicted off-target cleavage events.

-

Synthesize or purchase the required gRNAs.

-

-

Delivery of CRISPR Components:

-

Deliver the Cas9 nuclease and the gRNA(s) into your cell line. This can be done via transfection of plasmids, transduction with lentivirus, or electroporation of a ribonucleoprotein (RNP) complex (Cas9 protein + gRNA). RNP delivery is often preferred as it is transient and can reduce off-target effects.

-

-

Isolation of Knockout Clones:

-

After delivery, perform single-cell sorting into a 96-well plate to isolate and expand individual cell clones.

-

-

Verification of Knockout:

-

Genomic DNA Analysis: For each clone, extract genomic DNA, PCR amplify the targeted region, and use Sanger sequencing or next-generation sequencing (NGS) to confirm the presence of insertions/deletions (indels) that cause a frameshift mutation.

-

Protein Expression Analysis: Use Western blotting to confirm the complete absence of protein expression from the target gene in the selected clones. This is the most important verification step.

-

-

Phenotypic Analysis:

-

Select a verified KO clone and a wild-type control.

-

Perform the cellular assay that was used to identify the original phenotype (e.g., cell viability, apoptosis assay).

-

Comparison 1 (Phenocopy): Compare the phenotype of the untreated KO cells to wild-type cells treated with N-(4-ethoxyphenyl)morpholine-4-sulfonamide.

-

Comparison 2 (Resistance): Treat both the KO and wild-type cells with a dose range of the compound and compare their sensitivity. The KO cells should show a significantly reduced response.[20]

-

References

-

KinomePro - Pamgene. (n.d.). Pamgene. Retrieved February 20, 2026, from [Link]

-

CRISPR-Validated Target Druggability for Small Molecule Drugs. (2025, April 17). Creative Diagnostics. Retrieved February 20, 2026, from [Link]

-

Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved February 20, 2026, from [Link]

-

Target Validation with CRISPR. (2022, October 28). Biocompare.com. Retrieved February 20, 2026, from [Link]

-

Kinase Panel Profiling. (n.d.). Pharmaron CRO Services. Retrieved February 20, 2026, from [Link]

-

CRISPR Cas9 Gene Editing. (n.d.). Charles River Laboratories. Retrieved February 20, 2026, from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. Retrieved February 20, 2026, from [Link]

-

Proteome-Wide Target Engagement with CETSA®. (2025, December 17). Pelago Bioscience. Retrieved February 20, 2026, from [Link]

-

Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

-

Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. (n.d.). Creative Biostructure. Retrieved February 20, 2026, from [Link]

-

Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. (n.d.). Bio-protocol. Retrieved February 20, 2026, from [Link]

-

Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling. (2022, February 11). ACS Publications. Retrieved February 20, 2026, from [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. (2024, February 8). bioRxiv. Retrieved February 20, 2026, from [Link]

-

Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv. Retrieved February 20, 2026, from [Link]

-

Kinase Activity Assay. (n.d.). Creative Diagnostics. Retrieved February 20, 2026, from [Link]

-

Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025, April 17). Creative Diagnostics. Retrieved February 20, 2026, from [Link]

-

Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Retrieved February 20, 2026, from [Link]

-

New technique improves the selectivity of kinase inhibitors. (2015, September 11). Drug Target Review. Retrieved February 20, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 20, 2026, from [Link]

-

Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013, February 10). Cancer Discovery. Retrieved February 20, 2026, from [Link]

-

Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. Retrieved February 20, 2026, from [Link]

-